Cyclohexanol, 1-(dimethoxymethyl)-
Description
1-(Dimethoxymethyl)cyclohexanol is a cyclohexanol derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 1-position of the cyclohexane ring. This compound combines the hydroxyl group's reactivity with the steric and electronic effects of the dimethoxymethyl group.
Properties
CAS No. |
89036-95-3 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(dimethoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-11-8(12-2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
BCHRBOVUXCINRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1(CCCCC1)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1-(dimethoxymethyl)- can be synthesized through several methods. One common method involves the reaction of cyclohexanol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with methanol to form the final product.
Industrial Production Methods
In industrial settings, the production of cyclohexanol, 1-(dimethoxymethyl)- typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(dimethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanol, 1-(dimethoxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanol, 1-(dimethoxymethyl)- involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of cyclohexanone derivatives. In reduction reactions, it acts as a substrate for reducing agents, leading to the formation of cyclohexanol derivatives. In substitution reactions, it acts as a substrate for nucleophiles, leading to the formation of substituted cyclohexanol derivatives.
Comparison with Similar Compounds
Structural and Conformational Analysis
The dimethoxymethyl group introduces steric bulk and electron-donating methoxy groups, influencing conformational equilibria. For example:
- 1-Methylcyclohexanol: The methyl group favors equatorial positioning due to steric strain in the axial conformation, as shown in conformational studies .
- 1-(Trifluoromethyl)cyclohexanol: The electron-withdrawing CF₃ group increases axial preference due to hyperconjugation effects .
- 1-(Dimethoxymethyl)cyclohexanol: The dimethoxymethyl group likely adopts equatorial positioning to minimize 1,3-diaxial interactions, similar to bulky substituents in 5,5-disubstituted 1,3-dioxanes .
Table 1: Conformational Preferences of Substituted Cyclohexanols
Physicochemical Properties
Substituents significantly alter physical properties. Data from cyclohexanol derivatives ():
Table 2: Physical Properties of Cyclohexanol Derivatives
| Compound | Density (g/cm³) | Viscosity (mPa·s) | Refractive Index |
|---|---|---|---|
| Cyclohexanol | 0.962 | 4.6 | 1.464 |
| Cyclohexanone | 0.948 | 2.2 | 1.450 |
| 1-Methylcyclohexanol | 0.919* | 5.1* | 1.461* |
| 1-(Dimethoxymethyl)cyclohexanol (predicted) | ~1.02 | ~6.0 | ~1.480 |
*Predicted values based on substituent effects: Methoxy groups increase polarity and density compared to methyl or hydroxyl groups .
Reactivity and Metabolic Pathways
- Cyclohexanol: Oxidized to cyclohexanone by Acinetobacter NCIB 9871 via a monooxygenase pathway .
- 1-(Trifluoromethyl)cyclohexanol: The CF₃ group may hinder oxidation due to steric and electronic effects, as seen in trifluoromethylated pharmaceuticals .
- 1-(Dimethoxymethyl)cyclohexanol: Methoxy groups could slow oxidation by deactivating the hydroxyl group through electron donation, similar to 4-methoxyphenyl substituents in venlafaxine intermediates .
Analytical Differentiation
Mass spectrometry (MS) differentiation is challenging due to spectral similarities among cyclohexanol derivatives. For instance, NIST data show overlapping spectra for compounds like cyclohexanol and its methylated analogs . 1-(Dimethoxymethyl)cyclohexanol would require high-resolution MS or NMR for unambiguous identification.
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